Comparative Potency of GSK1795091 vs. GLA in Activating Human TLR4
In an in vitro assay measuring activation of human TLR4, GSK1795091 demonstrated significantly higher potency compared to the TLR4 agonist Glucopyranosyl Lipid A (GLA). This indicates a greater capacity for target engagement at lower concentrations [1][2].
| Evidence Dimension | In vitro potency for human TLR4 activation |
|---|---|
| Target Compound Data | EC50 = 0.93 nM [1] |
| Comparator Or Baseline | GLA (Glucopyranosyl Lipid A) with an EC50 = 152 nM [2] |
| Quantified Difference | Approximately 163-fold more potent than GLA in this assay |
| Conditions | GSK1795091: HEK-Blue hTLR4 cells, 48h incubation (NF-κB activation). GLA: In vitro assays measuring TLR4 activation. |
Why This Matters
Higher potency may translate to a lower required dose to achieve a desired immunomodulatory effect, a key factor in experimental design and cost-effectiveness.
- [1] GtoPdb and ChEMBL. GSK1795091 Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. View Source
- [2] BindingDB. BDBM633255: GLA (Glucopyranosyl Lipid A). View Source
